4-Methyl-7-nitro-1H-indole-2-carboxylic acid
Overview
Description
4-Methyl-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a methyl group at the 4-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position of the indole ring.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been found to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
4-Methyl-7-nitro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s nitro group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their function. Additionally, this compound can interact with DNA, potentially affecting gene expression and cellular processes .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its nitro and carboxylic acid groups . These interactions can lead to enzyme inhibition or activation, depending on the target. For example, this compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, the compound can affect gene expression by binding to DNA and modulating transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it can accumulate in specific tissues, such as the liver and kidneys . The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size . These factors determine the compound’s ability to cross cellular membranes and reach its target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, the compound can affect mitochondrial function and energy production by interacting with key enzymes involved in oxidative phosphorylation .
Preparation Methods
The synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to yield the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-Methyl-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methyl-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
4-Methyl-7-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-2-carboxylic acid: Lacks the methyl and nitro groups, resulting in different biological activities.
7-Nitro-1H-indole-2-carboxylic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.
The presence of the methyl and nitro groups in this compound makes it unique, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-7-nitro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)9-6(5)4-7(11-9)10(13)14/h2-4,11H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMKFMYTCTHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595935 | |
Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-79-0 | |
Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289483-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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